molecular formula C22H30N6O2 B4460957 N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4460957
M. Wt: 410.5 g/mol
InChI Key: XIHHPUKVZHHQJI-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-3-30-19-8-6-18(7-9-19)24-22(29)28-14-12-26(13-15-28)20-16-17(2)23-21(25-20)27-10-4-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHHPUKVZHHQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the ethoxyphenyl group. Common reagents used in these reactions include pyrrolidine, ethoxybenzene, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions could be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions may involve replacing one functional group with another, which can be useful for creating analogs with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of analogs with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
  • N-(4-Chlorophenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Uniqueness

N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to its specific functional groups, which can influence its pharmacological properties and interactions with biological targets. The ethoxy group, for instance, may enhance its lipophilicity, potentially improving its ability to cross cell membranes and reach its target sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Ethoxyphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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